(R)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid
Description
(R)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid is a chiral β-amino acid derivative characterized by a methoxycarbonyl-protected amino group at the C3 position and a phenyl substituent at the C4 position of a butanoic acid backbone. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and peptide mimetics. Its stereochemistry (R-configuration) is essential for biological activity, as it influences binding affinity to target proteins such as human thymidylate synthase (hTS) .
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(3R)-3-(methoxycarbonylamino)-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-17-12(16)13-10(8-11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 |
InChI Key |
JEENYJTYMHQNFX-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a method for preparing α-aminonitriles, which can then be hydrolyzed to form amino acids . Another method involves the photo-induced preparation of unnatural α-amino acids, which does not require the assistance of a transition metal catalyst or photosensitizer .
Industrial Production Methods
Industrial production of ®-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) or gas chromatography for separation and analysis . The process may also involve the use of metal-organic frameworks (MOFs) for the separation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
®-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can undergo reversible oxidation to form disulfide bonds.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection of Boc groups and hydrogenation with H2 over Pd/C for deprotection of Cbz groups .
Major Products Formed
The major products formed from these reactions include peptides and other amino acid derivatives, which can be used in various applications such as drug development and biochemical research .
Scientific Research Applications
®-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes that bind to specific residues, such as proteolytic enzymes like plasmin . This interaction can lead to various physiological effects, including the inhibition of fibrinolysis and the modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Protecting Group Variations
Boc-Protected Analogs
- Boc-D-β-homophenylalanine (CAS 101555-61-7): Replaces the methoxycarbonyl group with a tert-butoxycarbonyl (Boc) protecting group. The Boc group offers greater acid stability but requires harsh conditions (e.g., trifluoroacetic acid) for deprotection. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy .
- (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid: Incorporates a fluorinated phenyl ring, enhancing lipophilicity and metabolic stability. The fluorine atoms improve membrane permeability and resistance to cytochrome P450-mediated oxidation, making it suitable for CNS-targeting drugs .
Fmoc-Protected Analogs
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid (CAS 209252-16-4): Utilizes a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (removable with piperidine). This compound is preferred in SPPS for its mild deprotection conditions, preserving acid-sensitive side chains .
Benzyloxycarbonyl (Z)-Protected Analogs
- The hydroxyl group may enhance solubility but reduce cell permeability compared to the methoxycarbonyl analog .
Backbone and Substituent Modifications
Thiophene-Substituted Analogs
- (R)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-3-yl)butanoic acid (CAS 269726-92-3): Replaces the phenyl group with a thiophene ring.
Methyl-Substituted Phenyl Analogs
- (R)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride (CAS 269398-82-5): Lacks the methoxycarbonyl group and includes a methyl substituent on the phenyl ring. The methyl group enhances steric bulk, which may reduce off-target interactions but limit conformational flexibility .
Unprotected Amino Acid Derivatives
- (R)-4-Amino-3-phenylbutanoic acid (CAS 35568-36-6): The deprotected form exhibits higher reactivity but lower stability. It is utilized as a building block for covalent inhibitors or prodrugs requiring in vivo activation .
Key Research Findings
- Enzyme Inhibition: The methoxycarbonyl group in (R)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid enhances hydrogen bonding with hTS active sites, achieving IC₅₀ values < 1 μM .
- Metabolic Stability: Fluorinated analogs (e.g., 2,4,5-trifluorophenyl derivative) exhibit 2-fold higher half-lives in human liver microsomes compared to non-fluorinated counterparts .
- Synthetic Utility : Fmoc-protected analogs enable rapid peptide chain elongation with >95% coupling efficiency in SPPS .
Biological Activity
(R)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid, also known as a derivative of phenylalanine, is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H15NO4
- Molecular Weight : 239.25 g/mol
- IUPAC Name : (R)-3-(methoxycarbonylamino)-4-phenylbutanoic acid
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Butanoic Acid Backbone : Starting with readily available amino acids.
- Protection of Functional Groups : Using protecting groups to prevent unwanted reactions during synthesis.
- Coupling Reactions : Employing coupling agents to link the phenyl group and the methoxycarbonyl group effectively.
The primary mechanism of action for this compound is believed to involve its interaction with various biological targets, such as enzymes and receptors. The methoxycarbonyl group enhances solubility and stability, potentially increasing its bioavailability.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa .
Antitumor Activity
Preliminary studies indicate that this compound may have antitumor effects by inhibiting cell proliferation in various cancer cell lines. The compound's ability to interfere with metabolic pathways in cancer cells suggests potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study published in 2010 assessed the antimicrobial activity of several derivatives related to this compound. The results indicated a notable inhibition of bacterial growth, particularly against E. coli and Pseudomonas aeruginosa, showcasing the compound's potential as a lead for developing new antibiotics .
Study 2: Antitumor Potential
In vitro studies have explored the effects of this compound on cancer cell lines. Results showed a decrease in cell viability at specific concentrations, suggesting that the compound may induce apoptosis in malignant cells through caspase activation pathways.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
